1,4-Benzodioxan-6-carboxaldehyde
Overview
Description
1,4-Benzodioxan-6-carboxaldehyde is an organic compound with the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol . It is also known by other names such as 1,4-Benzodioxin-6-carboxaldehyde and 7-Formyl-1,4-benzodioxane . This compound is characterized by a benzodioxane ring structure with an aldehyde functional group at the 6th position. It is commonly used as an intermediate in organic synthesis and pharmaceutical chemistry .
Mechanism of Action
Target of Action
The primary targets of 1,4-Benzodioxan-6-carboxaldehyde are CAMP-specific phosphodiesterase type IV and Dopamine D3 and D4 receptors . These targets play crucial roles in various biochemical pathways, influencing a range of physiological processes.
Mode of Action
This compound interacts with its targets by serving as a building block in the synthesis of various compounds. It has been used in the synthesis of tetrahydroisoquinolinones , a class of compounds known for their wide range of biological activities.
Biochemical Pathways
The compound affects the biochemical pathways associated with its targets. For instance, it has been used in the preparation of a benzofuran analog, a potential inhibitor of CAMP-specific phosphodiesterase type IV . This enzyme plays a key role in the cyclic adenosine monophosphate (cAMP) pathway, which is involved in a variety of cellular responses.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it influences. For example, by serving as a potential inhibitor of CAMP-specific phosphodiesterase type IV, it could potentially modulate cellular responses mediated by the cAMP pathway .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 1,4-Benzodioxan-6-carboxaldehyde can undergo transformations under the influence of reducing agents to form corresponding hydroxyl groups, and under the influence of oxidizing agents to form corresponding benzoic acid products
Cellular Effects
It has been used in the synthesis of a potential inhibitor of CAMP-specific phosphodiesterase type IV , which suggests it may have an impact on cell signaling pathways.
Molecular Mechanism
It has been used in the synthesis of a potential inhibitor of CAMP-specific phosphodiesterase type IV , suggesting it may exert its effects at the molecular level through enzyme inhibition.
Preparation Methods
1,4-Benzodioxan-6-carboxaldehyde can be synthesized through various methods. One common synthetic route involves the ring-closure reaction of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane . The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,4-Benzodioxan-6-carboxaldehyde undergoes several types of chemical reactions, including:
Major products formed from these reactions include 1,4-Benzodioxan-6-carboxylic acid and 1,4-Benzodioxan-6-methanol .
Scientific Research Applications
1,4-Benzodioxan-6-carboxaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,4-Benzodioxan-6-carboxaldehyde can be compared with other similar compounds such as:
2,3-(Methylenedioxy)benzaldehyde: Similar in structure but with different reactivity and applications.
2-Benzofurancarboxaldehyde: Another heterocyclic aldehyde with distinct chemical properties and uses.
1,4-Benzodioxane-6-carboxylic acid: The oxidized form of this compound, used in different synthetic pathways.
The uniqueness of this compound lies in its specific ring structure and functional group positioning, which confer unique reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5-6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKXDPPQCVWXAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952131 | |
Record name | 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29668-44-8 | |
Record name | 1,4-Benzodioxan-6-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29668-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 29668-44-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64681 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-ETHYLENEDIOXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92TK3MD2XP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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